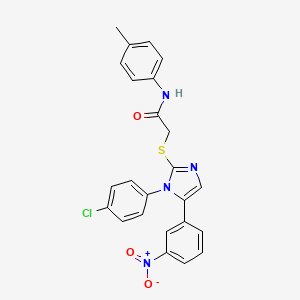

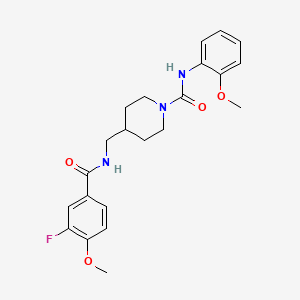

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. In the first study, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was synthesized and characterized through various spectroscopic methods, including 1H and 13C NMR, ESI-MS, and X-ray crystallography . The compound was found to crystallize in the monoclinic space group P21/n, with intramolecular hydrogen bonding observed within the structure. The second paper describes the synthesis of six 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one compounds and two 4-aryl-1-[2-(acetamido)-3-(4-chlorophenyl)acryloyl]thiosemicarbazide compounds . These were obtained by reacting aromatic aldehydes or aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which itself was prepared from 4-chlorobenzaldehyde and acetylglycine.

Molecular Structure Analysis

The molecular structure of the synthesized compounds was elucidated using X-ray crystallography, which revealed the presence of intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . The crystal structure analysis showed the significance of the S(6) motif, which is a type of hydrogen bonding pattern. The intermolecular interactions were further detailed through Hirshfeld surface analysis, highlighting the presence of various contacts such as H⋯O/O⋯H and C⋯O/O⋯C, among others.

Chemical Reactions Analysis

Although the specific chemical reactions of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide are not detailed in the provided papers, the synthesis of structurally related compounds involves reactions with aromatic aldehydes and aryl isothiocyanates . These reactions are likely to involve nucleophilic addition and condensation steps, which are common in the synthesis of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated, with a particular focus on their optical properties. Compound 1 exhibited solvatochromic effects, which means that its color changes with the polarity of the solvent . This behavior is indicative of the compound's interaction with the solvent and can be used to infer information about its electronic structure. Time-dependent DFT calculations suggested that deprotonation processes occur in polar solvents such as DMF, which is consistent with the observed solvatochromism.

Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

- A study by Aktürk et al. (2002) explored the synthesis and anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives. They synthesized compounds with various substituents and tested their activity against seizures induced by maximal electroshock (MES), identifying compounds with significant anticonvulsant properties (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Corrosion Inhibition

- Research by Rouifi et al. (2020) synthesized new heterocyclic benzimidazole derivatives, including compounds similar in structure to the query compound, and studied their corrosion inhibition potential for carbon steel in HCl solution. They found these derivatives to be effective corrosion inhibitors, with the inhibition efficiency increasing with concentration (Rouifi et al., 2020).

Antitumor Activity Evaluation

- A study by Yurttaş, Tay, & Demirayak (2015) evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings. These compounds were tested for potential antitumor activity against various human tumor cell lines, identifying some with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Electrochemical and Optical Properties

- Soylemez et al. (2015) focused on the synthesis of a novel monomer and its copolymerization for electrochemical studies. They investigated the optical and electrochromic properties of these materials, indicating potential applications in electronic and photonic devices (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

Coordination Complexes and Antioxidant Activity

- A novel study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II). The study explored the effect of hydrogen bonding on self-assembly processes and evaluated the antioxidant activity of these complexes, demonstrating significant antioxidant properties (Chkirate et al., 2019).

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3S/c1-16-5-9-19(10-6-16)27-23(30)15-33-24-26-14-22(17-3-2-4-21(13-17)29(31)32)28(24)20-11-7-18(25)8-12-20/h2-14H,15H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVVSFRYMNAAMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Bromomethyl)-2-fluorospiro[2.3]hexane](/img/structure/B2552251.png)

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)